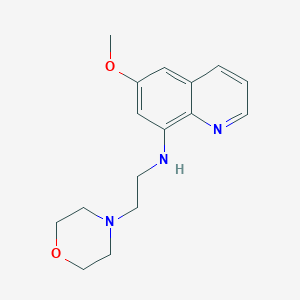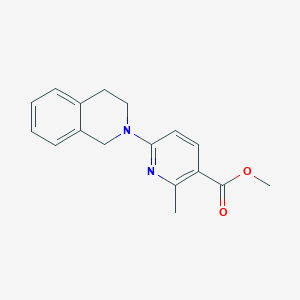![molecular formula C13H20ClNO2Si B11843462 3-[Chloro(dimethyl)silyl]propyl benzylcarbamate CAS No. 158773-44-5](/img/structure/B11843462.png)
3-[Chloro(dimethyl)silyl]propyl benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Chloro(dimethyl)silyl]propyl benzylcarbamate is an organosilicon compound that features a silyl group attached to a propyl chain, which is further linked to a benzylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]propyl benzylcarbamate typically involves the reaction of 3-chloropropyl(dimethyl)silane with benzyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
3-chloropropyl(dimethyl)silane+benzyl isocyanate→3-[Chloro(dimethyl)silyl]propyl benzylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Chloro(dimethyl)silyl]propyl benzylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium iodide, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions are used.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is the corresponding silanol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Applications De Recherche Scientifique
3-[Chloro(dimethyl)silyl]propyl benzylcarbamate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to modify their properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Chloro(dimethyl)silyl]propyl benzylcarbamate involves its ability to form stable covalent bonds with various substrates. The silyl group can interact with hydroxyl groups, while the benzylcarbamate moiety can engage in hydrogen bonding and other interactions. These properties make it useful in modifying surfaces and creating functional materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Chloro(dimethyl)silyl]propylamine
- 3-[Chloro(dimethyl)silyl]propyl methacrylate
- 3-[Chloro(dimethyl)silyl]propyl acetate
Uniqueness
3-[Chloro(dimethyl)silyl]propyl benzylcarbamate is unique due to the presence of both a silyl group and a benzylcarbamate moiety. This combination allows for a wide range of chemical modifications and applications, making it more versatile compared to similar compounds that may lack one of these functional groups.
Propriétés
Numéro CAS |
158773-44-5 |
|---|---|
Formule moléculaire |
C13H20ClNO2Si |
Poids moléculaire |
285.84 g/mol |
Nom IUPAC |
3-[chloro(dimethyl)silyl]propyl N-benzylcarbamate |
InChI |
InChI=1S/C13H20ClNO2Si/c1-18(2,14)10-6-9-17-13(16)15-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,16) |
Clé InChI |
MASGVLFXNSEBMI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCOC(=O)NCC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11843380.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)
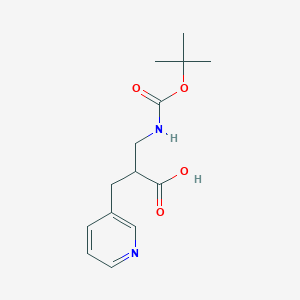
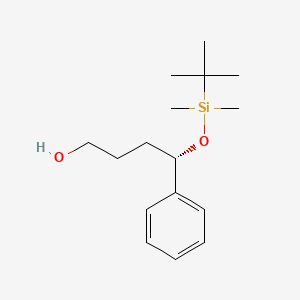
![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)
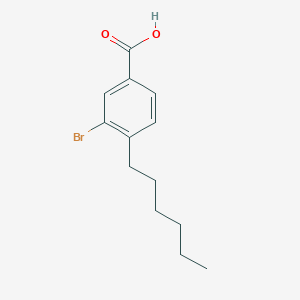
![(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11843417.png)

![6-Nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxamide](/img/structure/B11843440.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
